(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile
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Overview
Description
(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile typically involves a multistep process. The starting materials often include cyclohexylamine, 4-methoxybenzaldehyde, and other reagents that facilitate the formation of the quinoxaline core and the subsequent functionalization of the molecule. The reaction conditions may involve the use of solvents such as acetonitrile and catalysts to promote the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which (3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(4-methoxyphenyl)but-3-en-2-one: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, but with a different core structure and functional groups.
Uniqueness
(3E)-1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile is unique due to its combination of a cyclohexyl group, a methoxyphenyl group, and a quinoxaline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-2-oxoquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C25H22N4O3/c1-32-20-9-7-16(8-10-20)24(30)13-22-25(31)29(19-5-3-2-4-6-19)23-12-18(15-27)17(14-26)11-21(23)28-22/h7-13,19,30H,2-6H2,1H3/b24-13- |
InChI Key |
HVPWMAJCPTUEON-CFRMEGHHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C(=C3)C#N)C#N)N(C2=O)C4CCCCC4)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C(=C3)C#N)C#N)N(C2=O)C4CCCCC4)O |
Origin of Product |
United States |
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